Benzyl 4-(acetylthio)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(acetylthio)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3S and a molecular weight of 293.39 g/mol It is known for its unique structure, which includes a piperidine ring substituted with an acetylthio group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(acetylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetylthio compounds under controlled conditions. One common method includes the acetylation of 4-thiopiperidine followed by esterification with benzyl chloroformate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the acetylthio moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(acetylthio)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(acetylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Benzyl 4-(methylthio)piperidine-1-carboxylate
- Benzyl 4-(ethylthio)piperidine-1-carboxylate
- Benzyl 4-(propylthio)piperidine-1-carboxylate
Comparison: Benzyl 4-(acetylthio)piperidine-1-carboxylate is unique due to the presence of the acetylthio group, which imparts distinct reactivity and potential biological activity compared to its methylthio, ethylthio, and propylthio analogs. The acetyl group can participate in additional chemical reactions, such as acetylation and deacetylation, which are not possible with the other alkylthio derivatives .
Biological Activity
Benzyl 4-(acetylthio)piperidine-1-carboxylate (BAC) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties and unique chemical structure. This article explores the biological activity of BAC, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
BAC is characterized by a piperidine ring substituted at the 4-position with an acetylthio group and a benzyl ester at the carboxylate position. This configuration enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and drug development.
Property | Description |
---|---|
Molecular Formula | C₁₃H₁₅NO₂S |
Molecular Weight | 251.33 g/mol |
CAS Number | 146827-60-3 |
Solubility | Soluble in organic solvents like dichloromethane |
The biological activity of BAC primarily revolves around its interaction with various molecular targets, particularly enzymes and receptors. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction may modulate various biochemical pathways, leading to observed effects such as enzyme inhibition or receptor modulation.
Enzyme Interaction
BAC has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its piperidine structure allows it to mimic natural substrates, facilitating binding to active sites. The compound's ability to form covalent bonds can lead to irreversible inhibition of target enzymes, which is a desirable trait in drug design .
Cytotoxicity and Selectivity
In vitro studies assessing the cytotoxic effects of BAC have indicated that it exhibits selective toxicity towards certain cancer cell lines. The selectivity index (SI) for related compounds has been reported, suggesting that modifications to the piperidine structure can enhance therapeutic windows while minimizing toxicity .
Comparative Analysis with Similar Compounds
BAC is compared with other thio-substituted piperidine derivatives to evaluate differences in biological activity:
Compound | Biological Activity | Selectivity Index |
---|---|---|
This compound | Potential antiviral and enzyme inhibition | TBD |
Benzyl 4-(methylthio)piperidine-1-carboxylate | Moderate enzyme inhibition | TBD |
Benzyl 4-(ethylthio)piperidine-1-carboxylate | Low cytotoxicity | TBD |
The presence of the acetylthio group in BAC provides unique reactivity compared to methylthio or ethylthio analogs, potentially enhancing its biological activity through additional chemical interactions .
Case Studies and Research Findings
- Antiviral Screening : In a study evaluating novel compounds for antiviral properties, derivatives of BAC were screened against Ebola virus. Results indicated that modifications can lead to enhanced efficacy against viral entry mechanisms .
- Enzyme Inhibition Profiles : Research focusing on enzyme inhibition revealed that BAC and its analogs can effectively inhibit specific metabolic enzymes, demonstrating potential for therapeutic applications in metabolic disorders.
- Cytotoxicity Assessments : In vitro assays have shown that BAC exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
benzyl 4-acetylsulfanylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-12(17)20-14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYKWBXEAKBIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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